Hemopressin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

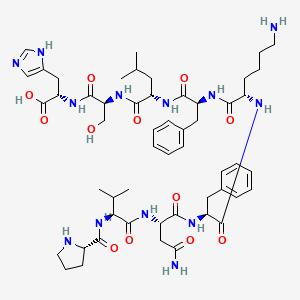

Hemopressin (Hp) is an alpha hemoglobin fragment with the sequence PVNFKFLSH . It was originally identified in extracts of rat brain using an enzyme capture technique . Hemopressin binds to cannabinoid receptors, acting as an inverse agonist at CB1 receptors .

Synthesis Analysis

A fragment condensation solution phase assembly of the naturally occurring CB1 inverse agonist nonapeptides, Pro-Val-Asn-Phe-Lys-Phe/Leu-Leu-Ser-His-OH (hemopressins), and two other homologues have been reported .Molecular Structure Analysis

Hemopressin is a family of polypeptides derived from either α or β hemoglobin chains with a molecular weight range of 1.4–2.6 kDa .Chemical Reactions Analysis

Hemopressin has been shown to have inverse agonist/antagonistic activity . Extended forms of hemopressin exhibit type 1 and type 2 cannabinoid receptor agonistic/allosteric activity .Physical And Chemical Properties Analysis

Hemopressin has a molecular weight of 1054.24 and its chemical formula is C50H79N13O12 . It is a solid substance .科学的研究の応用

Hemopressin and Cannabinoid Receptors

Hemopressin is a peptide derived from the α1-chain of hemoglobin and has been identified as an endogenous ligand or regulator of cannabinoid receptors. It has shown inverse agonist/antagonistic activity, while extended forms like RVD-hemopressin (pepcan-12) exhibit agonistic/allosteric activity on type 1 and type 2 cannabinoid receptors . These interactions suggest potential applications in various physiological functions modulated by the endocannabinoid system.

Neurophysiological Functions

Studies have indicated that hemopressin and related peptides can influence several neurophysiological functions, such as sleep, olfaction, emotion, learning, memory, and reward behaviors . This is primarily due to their modulation of the endocannabinoid system, which plays a crucial role in these processes.

Sleep Regulation

Specifically, hemopressin peptides have been implicated in promoting non-rapid eye movement (NREM) sleep via the CB1 cannabinoid receptor . This suggests a potential therapeutic application for sleep disorders where the regulation of NREM sleep is beneficial.

作用機序

Target of Action

Hemopressin, also known as Hp, is an alpha hemoglobin fragment . Its primary targets are the cannabinoid receptors , specifically the CB1 receptors . These receptors are part of the endocannabinoid system (ECS), which plays a crucial role in various physiological processes .

Mode of Action

Hemopressin interacts with its targets by acting as an inverse agonist at the CB1 receptors . This means it binds to these receptors and induces a response opposite to that of an agonist. It’s worth noting that longer forms of Hemopressin, named RVD-Hpα and VD-Hpα, bind to CB1 receptors and were originally reported to be agonists .

Biochemical Pathways

The action of Hemopressin affects the signaling pathways of the endocannabinoid system . The ECS consists of endogenous ligands referred to as endocannabinoids, specific receptors, and the pathways for the synthesis and degradation of cannabinoid compounds . Hemopressin, being an inverse agonist, can modulate these signaling pathways.

Pharmacokinetics

Currently, data about the pharmacokinetics, tissue distribution, and stability of Hemopressin-type peptides are lacking . It’s known that hemopressin is orally active . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Hemopressin and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of Hemopressin’s action are diverse. It has been shown to decrease blood pressure by lowering the systemic vascular resistance through the endogenous release of nitric oxide . Additionally, Hemopressin has been found to have antinociceptive effects, meaning it can reduce sensitivity to painful stimuli .

Action Environment

The action, efficacy, and stability of Hemopressin can be influenced by various environmental factors. For instance, the presence of divalent metal ions may regulate the process of Hemopressin acting as an inverse agonist . .

将来の方向性

Hemopressin and related peptides could have location-specific and biased pharmacological action, which would increase the possibilities for fine-tuning and broadening cannabinoid receptor signal transduction . They have shown potential in a number of physiological processes including antinociceptive and anti-inflammatory activity, regulation of food intake, learning, and memory . Future research could explore their potential for pharmaceutical formulations .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H77N13O12/c1-30(2)22-37(47(71)65-42(28-67)51(75)64-41(53(77)78)25-34-27-56-29-58-34)60-49(73)39(24-33-16-9-6-10-17-33)61-46(70)36(18-11-12-20-54)59-48(72)38(23-32-14-7-5-8-15-32)62-50(74)40(26-43(55)68)63-52(76)44(31(3)4)66-45(69)35-19-13-21-57-35/h5-10,14-17,27,29-31,35-42,44,57,67H,11-13,18-26,28,54H2,1-4H3,(H2,55,68)(H,56,58)(H,59,72)(H,60,73)(H,61,70)(H,62,74)(H,63,76)(H,64,75)(H,65,71)(H,66,69)(H,77,78)/t35-,36-,37-,38-,39-,40-,41-,42-,44-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTLYPZZJJBEAJ-QISMNGAHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C4CCCN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H77N13O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029393 |

Source

|

| Record name | Hemopressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1088.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

568588-77-2 |

Source

|

| Record name | Hemopressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)

![Trilithium;3-[[7-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]-3-methylphenyl]diazenyl]-8-oxido-6-sulfonaphthalen-2-yl]amino]benzenesulfonate](/img/structure/B561487.png)

![Ethyl 3-[4-(acetyloxy)phenyl]propanoate](/img/structure/B561488.png)

![4,7-Methanopyrazolo[1,5-a]pyridine](/img/structure/B561493.png)